Urea, 1-isopropyl-1-nitroso-

Description

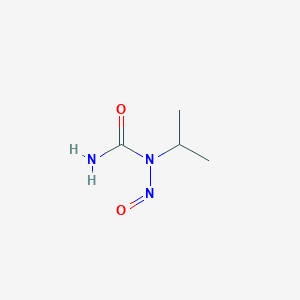

Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-1-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-3(2)7(6-9)4(5)8/h3H,1-2H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQQMNLJMLELNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168548 | |

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16830-14-1 | |

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-isopropyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Urea, 1-isopropyl-1-nitroso-

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the core properties, synthesis, handling, and analysis of Urea, 1-isopropyl-1-nitroso-. The structure is designed to logically present the scientific data and field-proven insights necessary for its safe and effective use in a research environment.

Executive Summary

Urea, 1-isopropyl-1-nitroso- (N-isopropyl-N-nitrosourea, IPNU) is a member of the N-alkyl-N-nitrosourea (ANU) class of compounds. ANUs are potent, direct-acting alkylating agents known for their mutagenic, carcinogenic, and cytotoxic properties. This guide delves into the fundamental characteristics of IPNU, drawing upon the extensive knowledge base of the ANU class to provide a robust framework for its application in research. We will explore its physicochemical properties, mechanism of action as a DNA alkylating agent, a representative synthesis protocol, critical safety and handling procedures, and a validated methodology for its analytical quantification. This document is intended to serve as an essential resource for professionals in chemical biology, oncology research, and drug development who utilize such tool compounds to probe biological systems or develop new therapeutic agents.

Introduction to N-Alkyl-N-Nitrosoureas

The N-alkyl-N-nitrosourea (ANU) family of compounds represents a significant class of electrophilic agents widely used in experimental cancer research and, historically, in chemotherapy.[1] Their biological activity is intrinsically linked to their ability to decompose under physiological conditions to generate highly reactive species that alkylate nucleic acids and carbamoylate proteins.[2] Prominent members of this class, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), are well-characterized mutagens and carcinogens used to induce tumors in animal models for cancer studies.[3][4]

Urea, 1-isopropyl-1-nitroso- (IPNU), as an isopropyl derivative, is expected to share these fundamental properties. Its lipophilic nature, a common trait for nitrosoureas, suggests it can readily cross cell membranes to exert its effects directly on intracellular macromolecules without requiring metabolic activation.[1] Understanding the specific properties conferred by the isopropyl group is crucial for its targeted application in research.

Physicochemical Properties

Experimental physicochemical data for Urea, 1-isopropyl-1-nitroso- is not extensively documented in public literature. However, its properties can be reliably inferred from its structure and comparison with closely related analogs like MNU and ENU.

| Property | Value / Description | Source |

| IUPAC Name | 1-isopropyl-1-nitrosourea | - |

| Synonyms | N-isopropyl-N-nitrosourea, IPNU | - |

| CAS Number | 16830-14-1 | - |

| Molecular Formula | C₄H₉N₃O₂ | - |

| Molecular Weight | 131.13 g/mol | - |

| Appearance | Expected to be a pale yellow or pinkish crystalline solid, similar to other ANUs.[3][4] | - |

| Solubility | Predicted to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO.[5] | - |

| logP (Octanol/Water) | Estimated to be slightly higher than ENU (0.068) due to the larger alkyl group, suggesting moderate lipophilicity.[6] | - |

| Stability | Unstable in aqueous solutions, especially at neutral or alkaline pH, decomposing to release alkylating species. Sensitive to light.[4][7] | - |

Mechanism of Action: DNA Alkylation and Protein Carbamoylation

The cytotoxic and mutagenic effects of IPNU stem from its spontaneous, non-enzymatic decomposition under physiological conditions. This process generates two types of reactive intermediates: an alkyldiazonium ion and an isocyanate.

-

Alkylation Pathway: The compound decomposes to form an isopropyl-diazohydroxide, which is protonated and subsequently loses water to yield the highly reactive isopropyldiazonium cation . This cation is a potent electrophile that rapidly alkylates nucleophilic centers on DNA bases.[8] The primary targets are the ring nitrogens, with N7 of guanine and N3 of adenine being the most frequent sites of alkylation.[8] Alkylation at the O⁶ position of guanine is less frequent but is considered a highly pro-mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication.

-

Carbamoylation Pathway: The decomposition also yields isopropyl isocyanate . This species can react with the amine groups of proteins, particularly the ε-amino group of lysine residues, in a process called carbamoylation. This modification can alter protein structure and function, potentially inhibiting critical enzymes involved in DNA repair, further potentiating the cytotoxic effects of the DNA alkylation.[2]

Diagram: Mechanism of IPNU Decomposition and DNA Interaction

The following diagram illustrates the chemical decomposition of Urea, 1-isopropyl-1-nitroso- and its subsequent reaction with DNA.

Caption: Decomposition of IPNU into reactive alkylating and carbamoylating species.

Synthesis and Purification

The synthesis of IPNU follows the general procedure for N-alkyl-N-nitrosoureas, which involves the nitrosation of the corresponding urea precursor, N-isopropylurea. N-isopropylurea can be synthesized from the reaction of an isopropyl isocyanate with ammonia or by other established methods. The subsequent nitrosation is typically achieved using sodium nitrite in a strong acid.

Experimental Protocol: Synthesis of Urea, 1-isopropyl-1-nitroso-

Disclaimer: This protocol is representative and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-isopropylurea (Precursor)

-

Rationale: To create the urea backbone that will be subsequently nitrosated.

-

Procedure: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve isopropylamine in a suitable solvent (e.g., water or THF).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium cyanate (KOCN) or an equivalent molar amount of urea while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

The product, N-isopropylurea, can be isolated by solvent evaporation and recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Nitrosation of N-isopropylurea

-

Rationale: To introduce the nitroso group. This reaction is performed at low temperature to prevent premature decomposition of the product and control the exothermic reaction. Formic acid is often used as it provides the necessary acidic environment.

-

Procedure: Dissolve the synthesized N-isopropylurea in formic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

While maintaining the low temperature and stirring, add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction mixture may change color.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. The product, Urea, 1-isopropyl-1-nitroso-, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum in a desiccator, protected from light.

Diagram: Synthesis Workflow

Sources

- 1. Nitrosourea | CH3N3O2 | CID 105035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of alkylation with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Mercaptoacetaldehyde (EVT-430661) | 4124-63-4 [evitachem.com]

- 6. Urea, N-ethyl-N-nitroso- (CAS 759-73-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. escholarship.org [escholarship.org]

"Urea, 1-isopropyl-1-nitroso-" chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Nitrosoureas

N-nitrosourea compounds represent a class of alkylating agents with significant implications in medicinal chemistry and toxicology.[1][2] Their biological activity stems from their ability to decompose in vivo, generating electrophilic species that can alkylate nucleophilic sites on biomolecules, most notably DNA.[1][3][4] This mechanism of action is the basis for the use of some N-nitrosoureas as chemotherapeutic agents; however, it is also intrinsically linked to their mutagenic and carcinogenic properties.[1][3][5] This guide provides a detailed examination of a specific member of this class, Urea, 1-isopropyl-1-nitroso- (also known as N-isopropyl-N-nitrosourea), focusing on its chemical structure, synthesis, and the critical safety considerations associated with its handling.

Chemical Structure and Properties of Urea, 1-isopropyl-1-nitroso-

The chemical structure of Urea, 1-isopropyl-1-nitroso- is characterized by a urea backbone substituted with an isopropyl group and a nitroso group on the same nitrogen atom. This arrangement is key to its reactivity and biological activity.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value/Description | Source |

| CAS Number | 16830-14-1 | Inferred from chemical databases |

| Molecular Formula | C4H9N3O2 | Inferred from chemical databases |

| Molecular Weight | 131.13 g/mol | Inferred from chemical databases |

| Appearance | Likely a pale yellow crystalline solid, characteristic of many N-nitrosoureas. | Inferred from analogous compounds |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. | Inferred from analogous compounds |

Synthesis of Urea, 1-isopropyl-1-nitroso-

The synthesis of Urea, 1-isopropyl-1-nitroso- is a two-step process that first involves the preparation of the precursor, N-isopropylurea, followed by its nitrosation.

Part 1: Synthesis of the Precursor, N-Isopropylurea

There are several established methods for the synthesis of N-substituted ureas. Two common and reliable approaches are detailed below.

Method A: From Isopropylamine and Urea

This method involves the reaction of isopropylamine with urea.[6] The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.

Experimental Protocol (Method A):

-

In a round-bottom flask equipped with a reflux condenser, combine isopropylamine and urea in a suitable solvent (e.g., water or a high-boiling point alcohol).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude N-isopropylurea can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Method B: From Isopropyl Isocyanate and Ammonia

A highly efficient method for preparing N-isopropylurea involves the reaction of isopropyl isocyanate with ammonia.[7] This reaction is typically rapid and produces high yields of the desired product.

Experimental Protocol (Method B):

-

In a well-ventilated fume hood, dissolve isopropyl isocyanate in an inert anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution at a slow, steady rate.

-

A white precipitate of N-isopropylurea will form. Continue the addition of ammonia until the reaction is complete (as monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum).

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Nitrosation of N-Isopropylurea to Yield Urea, 1-isopropyl-1-nitroso-

The final step is the introduction of the nitroso group onto the substituted nitrogen of N-isopropylurea. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium. The following protocol is adapted from a reliable general procedure for the synthesis of nitrosomethylurea from Organic Syntheses.[8]

Experimental Protocol:

Caution: N-nitrosoureas are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

-

In a beaker, dissolve N-isopropylurea in a suitable solvent, such as aqueous acetic acid or dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

While maintaining the low temperature and stirring vigorously, slowly add a cold aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to prevent the temperature from rising above 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

The product, Urea, 1-isopropyl-1-nitroso-, may precipitate out of the solution as a pale yellow solid.

-

Collect the solid product by vacuum filtration, washing it with cold water.

-

Dry the product under vacuum in a desiccator. It is crucial to avoid heating the compound as N-nitrosoureas can be thermally unstable.

Visualizing the Synthesis Workflow:

Caption: Proposed mechanism of action for Urea, 1-isopropyl-1-nitroso-.

Safety and Handling

Extreme Caution is Advised.

Urea, 1-isopropyl-1-nitroso- should be treated as a highly hazardous substance. N-nitrosourea compounds are generally classified as potent carcinogens and mutagens. [1][2][5] Key Hazards:

-

Carcinogenicity: There is substantial evidence that N-nitroso compounds are carcinogenic in a variety of animal species, and they are reasonably anticipated to be human carcinogens. [5][9][10]* Mutagenicity: These compounds are known to cause genetic mutations due to their DNA alkylating properties. [1]* Toxicity: Acute toxicity can occur through ingestion, inhalation, or skin contact.

Recommended Safety Precautions:

-

Engineering Controls: All work with Urea, 1-isopropyl-1-nitroso- must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.

-

-

Handling: Avoid creating dust. Use wet wiping for cleaning spills. All contaminated materials should be treated as hazardous waste.

-

Disposal: Dispose of all waste containing this compound in accordance with institutional and national regulations for carcinogenic waste.

Conclusion

Urea, 1-isopropyl-1-nitroso- is a representative member of the N-nitrosourea class of compounds. Its synthesis, while straightforward, requires careful handling due to the hazardous nature of the final product. The biological activity of this compound is intrinsically linked to its ability to act as an alkylating agent, a property that makes it a subject of interest in both cancer research and toxicology. Researchers, scientists, and drug development professionals must approach the study and handling of this and related compounds with a thorough understanding of their chemical properties, reactivity, and the significant health risks they pose.

References

-

The anomalous biological activity of nitroso-2-oxopropyl compounds. Cancer Lett. 1991 Nov;60(2):121-7. doi: 10.1016/0304-3835(91)90218-7. [Link]

-

Morimoto K, Tanaka A, Yamaha T. Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis. 1983 Nov;4(11):1455-8. doi: 10.1093/carcin/4.11.1455. [Link]

-

Pour P, Raha CR, Salmasi S, Stepan K. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. J Cancer Res Clin Oncol. 1983;105(1):24-32. doi: 10.1007/BF00405234. [Link]

-

LookChem. Cas 691-60-1, ISOPROPYLUREA. [Link]

-

Paik WK, Lee HW, Kim S. N-Methyl-N-nitrosourea. Biochem J. 1975;148:521–525. doi: 10.1042/bj1480521. [Link]

-

Ingersoll AW, Armendt BF. Nitrourea. Org. Synth. 1925;5:85. doi: 10.15227/orgsyn.005.0085. [Link]

-

Swann PF. Mechanisms of action of N-nitroso compounds. Cancer Surv. 1989;8(2):241-50. [Link]

-

FDA. N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link]

-

DTIC. Toxicology Report No. S.0052729-18, June 2021. [Link]

-

OEHHA. Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea. 2002. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

Jain D, Chaudhary P, Varshney N, Janmeda P. Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

-

National Toxicology Program. Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. NIH. [Link]

-

Schallreuter KU, Gleason FK, Wood JM. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochim Biophys Acta. 1990 Aug 13;1054(1):14-20. doi: 10.1016/0167-4889(90)90199-n. [Link]

-

Arndt F. Nitrosomethylurea. Org. Synth. 1935;15:48. doi: 10.15227/orgsyn.015.0048. [Link]

-

Autech. MSDS of Isopropyl-Urea. [Link]

-

Piskorz M, Urbanski T. Ultraviolet and Infrared Spectra of Some Nitrosamines. Bull. Acad. Polon. Sci. Ser. Sci. Chim. 1963;11:607-614. [Link]

-

Wiessler M. Nitrosoureas. Modes of action and perspectives in the use of hormone receptor affinity carrier molecules. J Cancer Res Clin Oncol. 1989;115(2):106-14. doi: 10.1007/BF00391515. [Link]

-

St. John, T. Determining a Structure with IR and NMR. YouTube, 13 Apr. 2018, [Link].

- Weiss S. Process for the preparation of crystalline O-isopropyl isourea-hydrochloride. EP0751122B1, 1999.

-

Frecer V, Miertus S. Theoretical study of N-nitrosoureas and mechanism of their carcinogenic effect. Neoplasma. 1989;36(3):257-72. [Link]

-

PubChem. Nitrosourea. National Institutes of Health. [Link]

-

European Medicines Agency. Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. 2020. [Link]

-

Tsubura A, et al. N-methyl-N-nitrosourea-induced retinal degeneration in mice is independent of the p53 gene. Mol Vis. 2009; 15: 2841–2847. [Link]

-

Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. Arch Toxicol. 2024 Dec;98(12):4159-4172. doi: 10.1007/s00204-024-03859-3. [Link]

-

Bronstein SM, et al. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes. Cancer Res. 1991 Oct 1;51(19):5188-97. [Link]

-

Large scale preparation of N-substituted urea. ResearchGate. [Link]

-

Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. 2025. [Link]

-

The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. ResearchGate. [Link]

Sources

- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosourea | CH3N3O2 | CID 105035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nitrosoureas. Modes of action and perspectives in the use of hormone receptor affinity carrier molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The anomalous biological activity of nitroso-2-oxopropyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"Urea, 1-isopropyl-1-nitroso-" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Urea, 1-isopropyl-1-nitroso-

Introduction

Urea, 1-isopropyl-1-nitroso- (iso-propylnitrosourea, IPNU) is a member of the N-nitrosourea (NNU) class of compounds. These compounds are recognized for their potent biological activity, primarily as alkylating agents that can induce mutagenic and carcinogenic effects.[1][2] This guide provides a detailed exploration of the core mechanism of action of IPNU, designed for researchers, scientists, and drug development professionals. We will delve into its chemical activation, molecular interactions with cellular macromolecules, the resulting cellular responses, and the experimental methodologies employed to elucidate these processes.

I. Chemical Properties and Spontaneous Activation

Unlike many carcinogens that require metabolic activation, N-nitrosoureas such as IPNU are direct-acting agents.[3][4] Their mechanism is initiated by spontaneous decomposition under physiological conditions (aqueous environment, neutral pH), a process that does not necessitate enzymatic activity.[3][5]

The activation cascade begins with the decomposition of the N-nitrosourea moiety. This process leads to the formation of a highly reactive isopropyl diazonium ion, which subsequently releases molecular nitrogen to yield an isopropyl carbenium ion. This carbenium ion is a potent electrophile and the ultimate alkylating species responsible for the biological activity of IPNU.

Figure 1: Spontaneous activation pathway of 1-isopropyl-1-nitroso-urea.

II. Molecular Mechanism of Action: DNA Alkylation

The primary molecular target of the isopropyl carbenium ion is the cellular genetic material, DNA.[5][6] The electrophilic carbenium ion readily attacks the numerous nucleophilic centers within the DNA molecule, forming covalent isopropyl-DNA adducts.[6]

While alkylation can occur at various positions on all DNA bases (adenine, guanine, cytosine, and thymine) and on the phosphate backbone, certain sites are more prone to attack and have greater biological consequences.[6][7] The major and most studied adducts formed by N-alkyl-N-nitrosoureas are:

-

O⁶-isopropylguanine (O⁶-iPrG): Alkylation at the O⁶ position of guanine is considered a critical miscoding lesion.[6] During DNA replication, this modified base can incorrectly pair with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of O⁶-alkylguanine adducts in DNA is strongly correlated with the carcinogenic potential of N-nitroso compounds.[8]

-

N⁷-isopropylguanine (N⁷-iPrG): This is often a major adduct, though it is generally considered less mutagenic than O⁶-iPrG.[9] However, its formation can destabilize the glycosidic bond, potentially leading to depurination and the creation of an abasic site, which is also a mutagenic lesion.[10]

-

Other Adducts: Alkylation can also occur at other sites, such as the N³ position of adenine and the O⁴ position of thymine, each contributing to the overall genotoxicity of the compound.[6]

Figure 2: Formation of key DNA adducts by the reactive metabolite of IPNU.

| Adduct Type | Typical Location | Primary Consequence |

| O⁶-alkylguanine | Guanine | Miscoding lesion, G:C → A:T mutations |

| N⁷-alkylguanine | Guanine | Glycosidic bond instability, depurination |

| O⁴-alkylthymine | Thymine | Miscoding lesion |

| N³-alkyladenine | Adenine | Blocks DNA replication |

Table 1: Major DNA adducts formed by N-alkyl-N-nitrosoureas and their consequences.

III. Cellular Responses and Pathological Outcomes

The formation of DNA adducts by IPNU triggers a cascade of cellular responses, ultimately leading to mutagenesis and carcinogenesis.

A. DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents. The primary defense against O⁶-alkylguanine adducts is the enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT) .[8] MGMT directly transfers the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[8] This is a stoichiometric, "suicide" reaction, as the protein is inactivated after a single repair event.[8]

The efficiency of the MGMT repair system is a critical determinant of cell survival and susceptibility to the carcinogenic effects of N-nitrosoureas. Cells with high levels of MGMT activity can effectively remove these premutagenic lesions, conferring resistance. Conversely, low MGMT activity leads to the persistence of O⁶-isopropylguanine, increasing the likelihood of mutations.

Other repair pathways, such as Base Excision Repair (BER) , are responsible for removing adducts like N⁷-isopropylguanine and N³-isopropyladenine.[11]

B. Mutagenesis and Carcinogenesis

If the DNA damage induced by IPNU overwhelms the cellular repair capacity, or if the repair mechanisms are deficient, the persistent adducts can lead to mutations during DNA replication. If these mutations occur in critical genes, such as tumor suppressor genes (e.g., TP53) or oncogenes (e.g., RAS), they can initiate the process of carcinogenesis. The accumulation of such mutations can lead to uncontrolled cell proliferation and the development of tumors.

Figure 3: Cellular fate of IPNU-induced DNA adducts.

IV. Experimental Methodologies for Studying the Mechanism of Action

The elucidation of the mechanism of action of IPNU and other N-nitrosoureas relies on a combination of analytical chemistry and molecular biology techniques.

Protocol: In Vitro DNA Alkylation and Adduct Analysis

This protocol outlines a general workflow for identifying and quantifying the DNA adducts formed by IPNU.

1. In Vitro DNA Alkylation: a. Prepare a solution of calf thymus DNA in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.2). b. Add a known concentration of IPNU to the DNA solution. c. Incubate the mixture at 37°C for a defined period to allow for the spontaneous decomposition of IPNU and subsequent DNA alkylation. d. Stop the reaction and purify the alkylated DNA from unreacted compound and byproducts, typically by ethanol precipitation.

2. DNA Hydrolysis: a. The alkylated DNA must be hydrolyzed to release the individual modified nucleosides or bases for analysis. b. Enzymatic Hydrolysis: Use a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA into individual deoxyribonucleosides.[12] This is a gentle method that preserves the adduct structure. c. Acid Hydrolysis: Alternatively, mild acid hydrolysis (e.g., with 0.1 M HCl) can be used to specifically release purine adducts by cleaving the glycosidic bond.[9]

3. Adduct Separation and Detection (LC-MS/MS): a. The resulting hydrolysate is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[12][13] b. HPLC Separation: A reverse-phase HPLC column (e.g., C18) is used to separate the various adducts from the normal, unmodified nucleosides based on their hydrophobicity.[13] c. MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set up to first select the ions corresponding to the predicted masses of the isopropyl-nucleoside adducts (parent ion) and then fragment them to produce a characteristic pattern of daughter ions. This provides a highly specific and sensitive method for adduct identification and quantification.[14][15]

Figure 4: Experimental workflow for the analysis of IPNU-DNA adducts.

V. Conclusion

The mechanism of action of Urea, 1-isopropyl-1-nitroso- is characteristic of the N-nitrosourea class of compounds. It functions as a direct-acting genotoxic agent through a well-defined pathway of spontaneous chemical decomposition to a reactive isopropyl carbenium ion. This electrophile primarily targets cellular DNA, forming a spectrum of covalent adducts. The formation and subsequent persistence of miscoding lesions, particularly O⁶-isopropylguanine, are the critical initiating events that lead to mutation and, ultimately, carcinogenesis. Understanding this detailed mechanism is fundamental for assessing the toxicological risk of such compounds and for the rational design of therapeutic agents that exploit similar alkylating chemistries.

References

- Loechler, E. L., Green, C. L., & Essigmann, J. M. (1984). In vivo mutagenesis by O6-methylguanine built into a unique site in a viral genome. Proceedings of the National Academy of Sciences, 81(20), 6271-6275.

- Ortlieb, H., & Kleihues, P. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-854.

- Singer, B., & Grunberger, D. (1983). Molecular Biology of Mutagens and Carcinogens. Plenum Press.

- Wiestler, O., Kleihues, P., & Pegg, A. E. (1984). O4-alkylation of thymine in DNA of various rat tissues following a single dose of N-nitroso-N-methylurea. Carcinogenesis, 5(1), 121-124.

- Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127-138.

- Stiborová, M., Bárta, F., Levová, K., Hodek, P., & Frei, E. (2010). Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes. International Journal of Molecular Sciences, 11(5), 2055-2074.

- Matsuda, T., Tao, H., & Yagi, T. (2018). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 40(1), 1-8.

- Christodoulou, D., Christou, M., & Ioannides, C. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4583.

- Erickson, L. C., Laurent, G., Sharkey, N. A., & Kohn, K. W. (1980). DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells.

- Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology.

- Saparbaev, M., & Laval, J. (1994). Excision of hypoxanthine from DNA containing dIMP residues by the Escherichia coli, yeast, and human 3-methyladenine DNA glycosylases. Proceedings of the National Academy of Sciences, 91(13), 5873-5877.

- Magee, P. N., & Barnes, J. M. (1956). The production of malignant primary hepatic tumours in the rat by feeding dimethylnitrosamine. British Journal of Cancer, 10(1), 114-122.

- Pegg, A. E. (1984). Enzymology of repair of DNA adducts produced by N-nitroso compounds.

- Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). Organotrope carcinogene Wirkungen bei 65 verschiedenen N-Nitroso-Verbindungen an BD-Ratten. Zeitschrift für Krebsforschung, 69(2), 103-201.

- Hecht, S. S. (2012). Lung carcinogenesis by tobacco smoke. International Journal of Cancer, 131(12), 2724-2732.

- He, Y., et al. (2018). Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study. Chemical Research in Toxicology, 31(12), 1357-1366.

- Yuan, J., Wang, P., Wu, J., & Wang, Y. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California.

Sources

- 1. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decomposition reactions of (hydroxyalkyl) nitrosoureas and related compounds: possible relationship to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caprysses.fr [caprysses.fr]

- 8. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reaction of N-n-butyl-N-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

An In-depth Technical Guide on Urea, 1-isopropyl-1-nitroso- as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea, 1-isopropyl-1-nitroso-, also known as N-isopropyl-N-nitrosourea (IPNU), is a member of the N-nitrosourea class of compounds. These compounds are characterized by a nitroso group attached to a urea functional group. N-nitrosoureas are highly reactive molecules that have garnered significant interest in the fields of cancer research and pharmacology due to their potent alkylating capabilities.[1][2] The alkylating nature of these compounds allows them to introduce alkyl groups into biological macromolecules, most notably DNA, leading to cytotoxic effects. This property has been harnessed in the development of chemotherapeutic agents.[3] However, their reactivity also makes them potent mutagens and carcinogens, necessitating careful handling and a thorough understanding of their chemical and biological properties.[4][5] This guide provides a comprehensive technical overview of 1-isopropyl-1-nitroso-urea, focusing on its mechanism of action as an alkylating agent, synthesis, applications, and safety considerations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-isopropyl-1-nitroso-urea is essential for its synthesis, handling, and application in a research setting.

| Property | Value | Source |

| CAS Number | 16830-14-1 | [6] |

| Molecular Formula | C4H9N3O2 | [6] |

| Molecular Weight | 131.13 g/mol | [6] |

| Boiling Point | 242.43°C (rough estimate) | Chemical Supplier Data |

| Density | 1.3227 g/cm³ (rough estimate) | Chemical Supplier Data |

| Refractive Index | 1.5700 (estimate) | Chemical Supplier Data |

| Solubility | Soluble in DMSO | Chemical Supplier Data |

Mechanism of Action: DNA Alkylation

The biological activity of 1-isopropyl-1-nitroso-urea stems from its ability to act as an alkylating agent, specifically targeting DNA. This process is initiated by the decomposition of the N-nitrosourea moiety under physiological conditions.

Decomposition and Formation of the Alkylating Species

N-nitrosoureas do not require metabolic activation to become reactive.[7] They spontaneously decompose, particularly under aqueous conditions, to generate highly reactive electrophilic species. The decomposition of 1-isopropyl-1-nitroso-urea is proposed to proceed through the formation of an unstable diazonium ion, which then releases nitrogen gas to yield an isopropyl carbocation. This carbocation is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules.

Interaction with DNA

The primary target for the isopropyl carbocation is the DNA within a cell. Alkylation can occur at several nucleophilic sites on the DNA bases. The most common sites of alkylation by N-nitroso compounds are the N7 position of guanine and the N3 position of adenine.[8] However, alkylation at the O6 position of guanine is considered to be the most critical lesion in terms of mutagenicity and carcinogenicity.[9][10] The formation of an O6-isopropylguanine adduct can lead to mispairing during DNA replication, where it can pair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation.

A study on the related compound, 1-n-propyl-1-nitrosourea, demonstrated the formation of both 7-n-propylguanine and O6-n-propylguanine as major reaction products with DNA in vitro.[9] It is highly probable that 1-isopropyl-1-nitroso-urea follows a similar pattern, leading to the formation of 7-isopropylguanine and O6-isopropylguanine, as well as other minor adducts. The ratio of O6- to N7-alkylation is an important factor in determining the biological consequences of exposure to these agents.

Synthesis of Urea, 1-isopropyl-1-nitroso-

The synthesis of N-nitrosoureas is a critical process for their study and application. A general and adaptable method involves the nitrosation of the corresponding urea precursor.

General Synthetic Workflow

The synthesis of 1-isopropyl-1-nitroso-urea typically starts from isopropylurea. The key step is the introduction of the nitroso group, which is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Experimental Protocol (Adapted from a General Method)

The following protocol is an adaptation of a general method for the synthesis of N-nitrosourea derivatives and should be performed with appropriate safety precautions in a well-ventilated fume hood.[11]

Materials:

-

Isopropylurea

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Water

Procedure:

-

Dissolution of Precursor: Dissolve the isopropylurea in aqueous sulfuric acid. The concentration of the acid should be carefully controlled.

-

Formation of Two-Phase System: Add methylene chloride to the aqueous acid solution to form a two-phase reaction mixture. The use of a two-phase system can facilitate the separation of the product, as the nitrosated urea is often more soluble in the organic phase.[11]

-

Nitrosation: Cool the mixture in an ice bath. Slowly add a solution of sodium nitrite to the stirred two-phase mixture. The temperature should be maintained below room temperature, preferably between 5-15°C, to control the reaction rate and minimize side reactions.[11]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The crude product can be purified by crystallization or column chromatography to yield pure 1-isopropyl-1-nitroso-urea.

Applications in Research and Drug Development

While specific applications for 1-isopropyl-1-nitroso-urea are not as widely documented as for other N-nitrosoureas like carmustine (BCNU) or lomustine (CCNU), its properties as a direct-acting alkylating agent make it a valuable tool in several research areas.

-

Mutagenesis and Carcinogenesis Studies: Due to its ability to induce DNA damage, 1-isopropyl-1-nitroso-urea can be used as a model compound to study the mechanisms of chemical mutagenesis and carcinogenesis.[10][12] By examining the types and frequencies of mutations induced by this compound, researchers can gain insights into the cellular responses to DNA alkylation.

-

DNA Repair Pathway Investigation: The introduction of specific DNA adducts by 1-isopropyl-1-nitroso-urea allows for the investigation of various DNA repair pathways. Cells deficient in specific repair mechanisms can be treated with the compound to understand the role of those pathways in mitigating the cytotoxic and mutagenic effects of alkylating agents.

-

Screening for Anticancer Activity: As a member of a class of compounds known for their anticancer properties, 1-isopropyl-1-nitroso-urea could be screened for its efficacy against various cancer cell lines. Structure-activity relationship studies can be conducted by comparing its activity to other N-nitrosourea derivatives.

Safety, Handling, and Disposal

N-nitroso compounds are classified as probable human carcinogens and should be handled with extreme caution.[13][14]

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][15]

-

Mutagenicity: May cause genetic defects.

-

Reproductive Toxicity: May damage fertility or the unborn child.[13][15]

-

Flammability: Flammable solid.[15]

Handling Precautions:

-

Engineering Controls: All work with 1-isopropyl-1-nitroso-urea should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill and Disposal Procedures:

-

Spills: In case of a spill, evacuate the area. Small spills of solid material can be carefully collected using appropriate tools and placed in a sealed container for disposal. Avoid creating dust. The spill area should then be decontaminated.

-

Disposal: Dispose of 1-isopropyl-1-nitroso-urea and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Urea, 1-isopropyl-1-nitroso- is a potent alkylating agent with significant biological activity. Its ability to spontaneously decompose and alkylate DNA makes it a valuable tool for research into mutagenesis, carcinogenesis, and DNA repair. While not as extensively studied as some of its clinical counterparts, a thorough understanding of its chemical properties, mechanism of action, and safe handling procedures is crucial for its application in a research setting. Further investigation into the specific biological effects and potential therapeutic applications of this compound may yield valuable insights for the development of new scientific tools and therapeutic strategies.

References

-

Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro. Carcinogenesis, 4(11), 1455–1458. [Link]

-

Lijinsky, W., & Reuber, M. D. (1991). The anomalous biological activity of nitroso-2-oxopropyl compounds. Cancer Letters, 60(2), 121-7. [Link]

- Sangon Biotech. (n.d.).

-

Kokkinakis, D. M., Scarpelli, D. G., & Hollenberg, P. F. (1993). High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Carcinogenesis, 14(8), 1621-5. [Link]

- MedchemExpress. (2025).

-

Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Archives of Toxicology. [Link]

- Chem Service. (2015).

-

Yoshida, M., & Tada, M. (1982). Comparison of mutagenicity and chemical properties of N-methyl-N'-alkyl-N-nitrosoureas. Mutation Research, 93(1), 57-66. [Link]

-

Pour, P., & Lawson, T. (1984). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Cancer Letters, 23(2), 177-83. [Link]

-

Wang, G., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 9(12), 343. [Link]

- Process for the preparation of nitrosourea compounds. (2000). U.S.

-

Yahagi, T., et al. (1977). Mutagenicities of N-nitrosamines on Salmonella. Mutation Research, 48(2), 121-9. [Link]

-

Bronstein, S. M., et al. (1991). Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes. Cancer Research, 51(19), 5188-97. [Link]

- Kihlman, B. A. (1977). 1,3,7,9-Tetramethyluric acid--a chromosome-damaging agent occurring as a natural metabolite in certain caffeine-producing plants.

- Sigma-Aldrich. (2025).

-

Office of Environmental Health Hazard Assessment. (2002). Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea. [Link]

-

Sharifi-Rad, J., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4811. [Link]

-

Jain, D., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. Journal of Environmental Pathology, Toxicology and Oncology, 39(4), 305-312. [Link]

- Cayman Chemical. (2025). 1-Ethyl-1-nitrosourea (hydrate)

-

Ghorai, P., & Mal, D. (2012). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 14(11), 3028-3032. [Link]

-

Wiessler, M., & Schmahl, D. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-54. [Link]

- E-Li, Y., & Li, M. H. (1985). The Mechanism of Decomposition of N-Methyl-N-nitrosourea in Aqueous Solution According to 1% and 15N NMR Studies.

-

Ludlum, D. B., et al. (1993). Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity. Chemical Research in Toxicology, 6(5), 583-9. [Link]

-

Wiessler, M., & Schmahl, D. (1985). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Journal of Cancer Research and Clinical Oncology, 109(2), 94-7. [Link]

- Synthetic method for N,N'-diisopropyl carbodiimide. (2013).

-

Pérez-González, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

Ghorai, P., & Mal, D. (2012). An Efficient Synthesis of N-Nitrosamines under Solvent, Metal and Acid Free Conditions Using tert-Butyl Nitrite. Green Chemistry. [Link]

-

Pettit, G. R., et al. (1975). Preparation of nitroso-13N-labeled nitrosoureas. Journal of Medicinal Chemistry, 18(10), 1029-31. [Link]

-

Wani, G., & Wani, A. A. (1990). The reaction of N-methyl-N-nitrosourea with DNA in B and non-B conformations. Carcinogenesis, 11(6), 947-51. [Link]

-

Manivannan, V., et al. (2017). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). (A) Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. [Link]

- Preparation of nitrosamines. (1963). U.S.

- N, N'-diisopropyl thiourea synthesis method. (2007).

-

PubChem. (n.d.). N-Methyl-N-nitrosourea. [Link]

-

Vasiliou, A., et al. (2012). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 116(24), 6036-6044. [Link]

- Process for the continuous production of isopropyl nitrate. (1954).

-

Ourhriss, N., et al. (2018). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Science, 9(4), 1236-1242. [Link]

-

QIAGEN. (n.d.). Isopropanol DNA Precipitation Protocol for Pure Yield. [Link]

-

Amateur Chemistry. (2023, May 4). Making Isopropyl Nitrite [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0751122B1 - Process for the preparation of crystalline O-isopropyl isourea-hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of mutagenicity and chemical properties of N-methyl-N'alkyl-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6096923A - Process for the preparation of nitrosourea compounds - Google Patents [patents.google.com]

- 12. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]

- 15. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assessment of Urea, 1-isopropyl-1-nitroso- (IPNU): A Technical Guide for Preclinical Safety Evaluation

This guide provides a comprehensive framework for the in vitro toxicological evaluation of Urea, 1-isopropyl-1-nitroso- (IPNU), a member of the N-nitroso-urea class of compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles and detailed methodologies for assessing the genotoxic potential of IPNU. The narrative emphasizes the causal relationships behind experimental choices and the integration of self-validating systems to ensure data integrity and scientific rigor.

Introduction: The Toxicological Profile of N-Nitroso-Ureas

N-nitroso compounds are a significant class of chemical agents known for their carcinogenic and mutagenic properties.[1] Their biological activity stems from their ability to form reactive electrophilic species that can alkylate cellular macromolecules, most notably DNA.[1][2] Urea, 1-isopropyl-1-nitroso- (IPNU) is an N-nitroso-urea compound that warrants careful toxicological assessment due to its structural alerts for genotoxicity. This guide will detail a strategic in vitro testing battery to characterize the mutagenic and clastogenic potential of IPNU, providing critical data for early-stage safety assessment in drug development and chemical safety evaluation.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of genotoxicity for N-nitroso-ureas involves the generation of alkylating agents that form covalent adducts with DNA bases.[1][3] This process can lead to DNA damage, mutations, and chromosomal aberrations, which are hallmarks of carcinogenesis.

Metabolic Activation and Formation of Reactive Intermediates

Caption: Proposed metabolic activation pathway of IPNU.

Formation of DNA Adducts

Based on studies of structurally similar compounds like 1-n-propyl-1-nitrosourea, IPNU is expected to form several DNA adducts. The primary adducts are likely to be 7-isopropylguanine and O6-isopropylguanine, with the formation of O6-isopropylguanine being of particular concern due to its high miscoding potential, leading to G:C to A:T transition mutations.[4]

Cellular Signaling in Response to IPNU-Induced DNA Damage

The presence of DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity. Studies on N-nitroso-N-ethylurea (NEU), a related compound, have shown the activation of key checkpoint kinases, Chk1 and Chk2.[5][6] These kinases are central players in the ATM-Chk2 and ATR-Chk1 pathways, which are activated by DNA double-strand breaks and single-stranded DNA, respectively.[7][8] Activation of these pathways leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.

Caption: DNA damage response pathway activated by IPNU.

In Vitro Genotoxicity Testing Strategy

A tiered approach to in vitro genotoxicity testing is recommended to comprehensively evaluate the mutagenic and clastogenic potential of IPNU. This battery of tests includes the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

Caption: In vitro genotoxicity testing workflow for IPNU.

Detailed Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical to induce point mutations in bacteria.[9] For N-nitroso compounds, specific modifications to the standard protocol are recommended to enhance sensitivity.[10][11][12]

Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Protocol:

-

Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay with and without a post-mitochondrial fraction (S9) from the livers of rodents induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. A higher concentration of S9 (e.g., 10-30%) is often recommended for nitrosamines. Hamster liver S9 may be more effective than rat liver S9 for some nitrosamines.[13][14]

-

Method: Employ the pre-incubation method. Mix the test compound, bacterial culture, and S9 mix (or buffer) and incubate at 37°C for 20-30 minutes before plating on minimal glucose agar.

-

Dose Selection: Use a minimum of five different analyzable concentrations of IPNU, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

-

Controls: Include a vehicle control (e.g., DMSO) and appropriate positive controls for each strain with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, N-ethyl-N'-nitro-N-nitrosoguanidine, and 2-aminoanthracene).

-

Data Analysis: Count the number of revertant colonies per plate. A positive response is defined as a dose-related increase in the number of revertants, with at least a two-fold increase over the vehicle control for most strains (three-fold for TA1535 and TA1537).

Data Interpretation: While specific quantitative data for IPNU in the Ames test is not publicly available, data for other N-nitroso-ureas suggests that a positive response, particularly in base-pair substitution strains like TA100 and TA1535, is expected.

| Parameter | Expected Outcome for a Mutagenic N-nitroso-urea |

| Strains | Positive in TA100 and/or TA1535 (base-pair substitutions) |

| S9 Requirement | May be positive with and without S9, but S9 may enhance the response |

| Dose-Response | A clear dose-dependent increase in revertant colonies |

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[15][16][17][18]

Principle: Cells are treated with the test compound, and after one cell division, the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed in binucleated cells.

Protocol:

-

Cell Lines: Use a suitable mammalian cell line such as human peripheral blood lymphocytes, TK6, or CHO cells.

-

Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

-

Treatment: Expose cells to at least three concentrations of IPNU for a short duration (e.g., 3-6 hours) with S9 and for a longer duration (e.g., 24 hours) without S9.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Cytotoxicity Assessment: Determine cytotoxicity using a measure of cell proliferation, such as the Cytochalasin B Proliferation Index (CBPI) or Relative Increase in Cell Count (RICC). The highest concentration tested should induce approximately 50-60% cytotoxicity.

-

Controls: Include a vehicle control and positive controls for both clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).

Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. While specific dose-response data for IPNU is not available, N-ethyl-N-nitrosourea has been shown to induce micronuclei at doses ranging from 12.5 to 100 mg/kg in vivo, suggesting that IPNU would likely be positive in an in vitro micronucleus assay at appropriate micromolar concentrations.[19]

| Endpoint | Description | Expected Outcome for a Clastogen |

| Micronucleus Frequency | Number of micronucleated binucleated cells per 1000 binucleated cells | Statistically significant, dose-dependent increase |

| Cytotoxicity | Measure of cell proliferation (e.g., CBPI, RICC) | Should be assessed to ensure micronuclei are not a result of excessive toxicity |

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[2][20][21][22] An enzyme-modified version can be used to specifically detect alkylated bases.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

Protocol:

-

Cell Lines: Use a relevant mammalian cell line (e.g., TK6, HepG2).

-

Treatment: Expose cells to at least three concentrations of IPNU for a short duration (e.g., 1-4 hours).

-

Comet Assay Procedure (Alkaline):

-

Embed cells in low-melting-point agarose on a slide.

-

Lyse cells in a high-salt, detergent solution to remove membranes and proteins.

-

Treat slides with alkali to unwind the DNA and express alkali-labile sites as strand breaks.

-

Perform electrophoresis at high pH.

-

Neutralize and stain the DNA with a fluorescent dye.

-

-

Enzyme-Modified Comet Assay: After lysis, incubate the nucleoids with lesion-specific enzymes such as formamidopyrimidine DNA glycosylase (FPG) to detect alkylated purines.

-

Image Analysis: Capture images using a fluorescence microscope and analyze at least 50-100 comets per sample using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).

-

Controls: Include a vehicle control and a positive control (e.g., hydrogen peroxide for strand breaks, methyl methanesulfonate for alkylation).

Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the chosen comet parameter. While specific dose-response data for IPNU is lacking, N-methyl-N-nitrosourea has been shown to induce significant DNA damage in the comet assay.[20]

| Parameter | Description | Expected Outcome for a DNA Damaging Agent |

| % Tail DNA | The percentage of total DNA fluorescence in the comet tail | Statistically significant, dose-dependent increase |

| Tail Moment | Product of the tail length and the fraction of DNA in the tail | Statistically significant, dose-dependent increase |

| Enzyme-Specific Lesions | Increase in comet tail formation after incubation with lesion-specific enzymes | Indicates the presence of specific types of DNA adducts |

Conclusion and Future Directions

The in vitro testing battery described in this guide provides a robust framework for characterizing the genotoxic potential of Urea, 1-isopropyl-1-nitroso- (IPNU). Based on the known reactivity of N-nitroso-ureas, it is anticipated that IPNU will demonstrate mutagenic activity in the Ames test and induce DNA damage and chromosomal aberrations in mammalian cells, detectable by the comet and micronucleus assays, respectively.

The absence of publicly available quantitative data for IPNU underscores the importance of conducting these assays to establish a comprehensive safety profile. Future studies could also explore the specific DNA adducts formed by IPNU using techniques like mass spectrometry and investigate the downstream consequences of the activation of DNA damage signaling pathways, such as the impact on cell cycle progression and apoptosis in more detail. This multi-faceted approach will provide critical information for the risk assessment of IPNU and guide further in vivo studies if necessary.

References

-

N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer. 2014;14:287. [Link]

-

Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2024;898:503763. [Link]

-

High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Carcinogenesis. 1987;8(10):1559-64. [Link]

-

DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement. 1987;11:1-10. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences. 2022;23(23):15264. [Link]

-

Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Regulatory Toxicology and Pharmacology. 2023;145:105504. [Link]

-

Administration-route-related differences in the micronucleus test with N-ethyl-N-nitrosourea. Mutation Research. 1989;223(4):377-81. [Link]

-

N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer. 2014;14:287. [Link]

-

Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. 2023;142:105410. [Link]

-

N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). U.S. Food and Drug Administration. [Link]

-

Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. European Medicines Agency. 2020. [Link]

-

Evaluation of Various Potential Genotoxic Nitrosamine Impurities by Using Validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chemical Health Risks. 2024;14(1):106-118. [Link]

-

Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. 2023;142:105410. [Link]

-

Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Medical Sciences. 2017;14(9):959-968. [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences. 2023;24(5):4687. [Link]

-

Reaction of DNA with alkylating agents. Differential alkylation of poly[dA-dT] by methylnitrosourea and ethylnitrosourea. Biochemistry. 1982;21(4):863-8. [Link]

-

In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment. 2021;43:2. [Link]

-

Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results. Mutagenesis. 2018;33(1):35-46. [Link]

-

Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health. 1980;6(5-6):1001-8. [Link]

-

Microsomal metabolism of nitrosoureas. Cancer Research. 1975;35(2):296-301. [Link]

-

Optimal Dose Selection of N-methyl-N-nitrosourea for the Rat Comet Assay to Evaluate DNA Damage in Organs With Different Susceptibility to Cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2015;789-790:30-6. [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2024;39(2):78-95. [Link]

-

Effect of carbamoylation on the repair of nitrosourea-induced DNA alkylation damage in L1210 cells. Cancer Research. 1979;39(1):82-9. [Link]

-

Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Toxicology in Vitro. 2022;81:105342. [Link]

-

The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Molecular Cancer Research. 2010;8(9):1175-88. [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2024;39(2):78-95. [Link]

-

Regulation of Chk2 ubiquitination and signaling through autophosphorylation of serine 379. Molecular and Cellular Biology. 2007;27(24):8545-54. [Link]

-

Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology. 2022;96(7):2067-2085. [Link]

-

Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences. 2015;16(12):29551-61. [Link]

-

Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology. 2023;142:105423. [Link]

-

Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. Nanomaterials (Basel, Switzerland). 2021;11(10). [Link]

-

Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences. 2015;16(12):29551-29561. [Link]

-

The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Molecular Cancer Research. 2010;8(9):1175-88. [Link]

-

Detection of mutagenicity in N-nitroso compounds with the Ames Test. Vitae. 2011;18(3):327-334. [Link]

-

A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. In: DNA Repair. Methods in Molecular Biology, vol 2465. Humana, New York, NY. 2022. [Link]

-

The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. 2016;38:18. [Link]

-

In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Xenobiotica. 2011;41(2):101-10. [Link]

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. 2018;8(6). [Link]

-

An overview of in vivo isopropyl alcohol metabolism. ResearchGate. 2020. [Link]

-

ISOPROPANOL 1. Exposure Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. 1999;71 Pt 2(PART 2):799-816. [Link]

Sources

- 1. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Administration-route-related differences in the micronucleus test with N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimal dose selection of N-methyl-N-nitrosourea for the rat comet assay to evaluate DNA damage in organs with different susceptibility to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Urea, 1-isopropyl-1-nitroso-: Synthesis, Mechanisms, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Urea, 1-isopropyl-1-nitroso-, a representative member of the N-nitroso-N-alkylurea class of compounds. While specific research on this particular molecule is limited, this document extrapolates from the extensive knowledge of the broader nitrosourea class to detail its probable synthesis, physicochemical properties, and mechanism of action. The historical development of nitrosoureas as alkylating agents, their applications in chemotherapy, and their carcinogenic properties are also discussed. This guide serves as a foundational resource for researchers interested in the synthesis, biological activity, and potential applications of N-nitroso-N-alkylureas.

Introduction and Historical Context

The story of N-nitroso-N-alkylureas is intrinsically linked to the development of chemical warfare agents and the subsequent dawn of cancer chemotherapy. The study of nitrogen mustards in the 1940s revealed their potent cytotoxic effects, leading to their investigation as potential anti-cancer drugs.[1] This pioneering work laid the groundwork for the discovery and development of a vast array of alkylating agents, including the nitrosourea class.[1][2]

Nitrosoureas gained prominence as anti-cancer drugs due to their unique ability to cross the blood-brain barrier, making them effective against brain tumors.[3][4] Compounds like BCNU (carmustine) and CCNU (lomustine) became important tools in the oncologist's arsenal.[3] The history of nitrosoureas is a testament to the serendipitous nature of scientific discovery, where observations from military research catalyzed the development of life-saving therapeutics.[5][6]

Physicochemical Properties

Based on the general properties of the N-nitrosourea class, the following characteristics can be anticipated for Urea, 1-isopropyl-1-nitroso-.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C₄H₉N₃O₂ | - |

| Molecular Weight | 131.13 g/mol | - |

| Appearance | Likely a pale yellow crystalline solid or oil. | [7][8] |

| Solubility | Expected to be soluble in organic solvents. | [9] |

| Stability | Unstable; sensitive to heat, light, and aqueous conditions, particularly at non-neutral pH. | [7] |

Synthesis of Urea, 1-isopropyl-1-nitroso-

The synthesis of Urea, 1-isopropyl-1-nitroso- would logically proceed through a two-step process: the synthesis of the precursor, N-isopropylurea, followed by its nitrosation.

Synthesis of N-Isopropylurea (Precursor)

There are two primary methods for the synthesis of N-isopropylurea:

-

From Isopropyl Isocyanate and Ammonia: This is a common and efficient method for preparing monosubstituted ureas.[10]

-

From Isopropylamine and Urea: This condensation reaction is another viable route.[11]

Experimental Protocol: Synthesis of N-Isopropylurea from Isopropyl Isocyanate

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagents: Charge the flask with a solution of aqueous ammonia.

-

Addition: Slowly add isopropyl isocyanate dropwise to the stirred ammonia solution via the addition funnel. An exothermic reaction is expected, so cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Isolation: The product, N-isopropylurea, will likely precipitate out of the solution. Collect the solid by vacuum filtration.

-